3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include chlorinating agents, base catalysts, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context [5][5].
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,5-dimethylpyrazole: Known for its use in various chemical reactions and biological activities.
Imidazole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities.
Indole derivatives: These compounds also have diverse biological applications and are used in drug discovery.
3-chloro-N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H17ClN6O |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-chloro-N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-9-13(2)26(23-12)11-14-5-3-6-15(10-14)22-19(27)17-16(20)18-21-7-4-8-25(18)24-17/h3-10H,11H2,1-2H3,(H,22,27) |
InChI Key |
XRPYMOHLSIBRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=NN4C=CC=NC4=C3Cl)C |
Origin of Product |
United States |
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